molecular formula C7H7N3 B155036 2-(Methylamino)pyridine-4-carbonitrile CAS No. 137225-13-9

2-(Methylamino)pyridine-4-carbonitrile

Cat. No. B155036
M. Wt: 133.15 g/mol
InChI Key: WWADDKFIMVEGBH-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

A suspension of 2-Methylamino-isonicotinonitrile (5.6 g) and Pd/C (10%, 4 g) in EtOH (150 mL) and TEA (40 mL) was placed in a 500 mL Parr Hydrogenation bottle and hydrogenated at or below 60 psi H2 pressure over night. After filtering through a pad of Celite®, the reaction mixture was concentrated in vacuo to give a yellow oil as the desired compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)[C:6]#[N:7]>CCO.[Pd]>[NH2:7][CH2:6][C:5]1[CH:8]=[CH:9][N:10]=[C:3]([NH:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CNC=1C=C(C#N)C=CN1
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
TEA
Quantity
40 mL
Type
solvent
Smiles
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenated at or below 60 psi H2 pressure over night
FILTRATION
Type
FILTRATION
Details
After filtering through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=NC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.